Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate is an organic compound with the molecular formula C7H10ClNO5 It is a derivative of glycine and is characterized by the presence of a chlorocarbonyl group and a methoxy-oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate typically involves the reaction of glycine derivatives with chlorocarbonyl and methoxy-oxoethyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and purification steps, such as distillation or crystallization, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy-oxoethyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: Lacks the chlorocarbonyl group, resulting in different reactivity and applications.
Methyl 2-(2-chlorophenyl)acetate: Contains a chlorophenyl group instead of a chlorocarbonyl group, leading to distinct chemical properties and uses
Uniqueness
Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate is unique due to the presence of both chlorocarbonyl and methoxy-oxoethyl groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H10ClNO5 |
---|---|
Molekulargewicht |
223.61 g/mol |
IUPAC-Name |
methyl 2-[carbonochloridoyl-(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C7H10ClNO5/c1-13-5(10)3-9(7(8)12)4-6(11)14-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
CXLHQNWMLWHVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN(CC(=O)OC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.